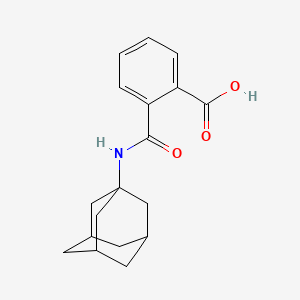

N-Adamantan-1-yl-phthalamic acid

描述

准备方法

The synthesis of N-Adamantan-1-yl-phthalamic acid typically involves the reaction of amantadine with phthalic anhydride in the presence of triethylamine as a base. The reaction is carried out in tetrahydrofuran (THF) at 75°C for 24 hours . The crude product is then purified using preparative high-performance liquid chromatography (prep-HPLC) to yield the final compound .

化学反应分析

N-Adamantan-1-yl-phthalamic acid undergoes various chemical reactions, including:

Substitution Reactions: The adamantane moiety can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

科学研究应用

Chemical Properties and Mechanism of Action

N-Adamantan-1-yl-phthalamic acid exhibits interesting biochemical properties that facilitate its application in scientific research. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. The compound can modulate the activity of aminopeptidases and other enzymes, which is crucial for its role in proteomics research.

Mechanism of Action :

- Target Interaction : The compound binds to specific biomolecules, which can lead to enzyme inhibition or activation.

- Cellular Effects : It influences cell growth and differentiation by modulating signaling pathways.

Proteomics Research

This compound is utilized as a reagent in proteomics to investigate protein interactions and functions. Its ability to interact with enzymes makes it valuable for studying complex biological systems.

Pharmaceutical Research

The adamantane structure is known for its antiviral properties, making this compound a candidate for drug development. Research indicates that derivatives of adamantane have shown efficacy against various viral infections, suggesting potential therapeutic applications .

Material Science

The unique structural characteristics of this compound lend themselves to the development of novel materials with specific properties. Its application in materials science includes the creation of supramolecular structures that can be used in drug delivery systems and catalysis .

Case Study 1: Antiviral Activity

Research has highlighted the antiviral potential of adamantane derivatives, including this compound. In vitro studies demonstrated that compounds with similar structures exhibit significant activity against influenza viruses, paving the way for further exploration in antiviral drug development .

Case Study 2: Supramolecular Chemistry

A study focused on the synthesis of an adamantanyl-functionalized phthalimide scaffold demonstrated that this compound can form supramolecular complexes with host molecules like β-cyclodextrin. This interaction is crucial for enhancing the solubility and bioavailability of drugs .

作用机制

The mechanism of action of N-Adamantan-1-yl-phthalamic acid is not fully understood. it is suggested that the adamantane moiety may interact with specific molecular targets, such as the N-methyl-D-aspartate receptor (NMDAR), due to its structural similarity to known NMDAR antagonists . This interaction could potentially modulate receptor activity and influence various biological pathways .

相似化合物的比较

N-Adamantan-1-yl-phthalamic acid can be compared with other adamantane derivatives, such as:

生物活性

N-Adamantan-1-yl-phthalamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound, with the chemical formula C_{16}H_{17}N_{1}O_{2}, is an adamantane derivative that features a phthalamic acid moiety. The adamantane structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes. Key aspects include:

Target Interactions:

- The compound has been shown to interact with aminopeptidases, which are crucial for protein digestion and metabolism.

- It may also modulate signaling pathways involved in cell growth and differentiation, indicating potential applications in cancer therapy.

Molecular Mechanism:

- The adamantane moiety allows for binding to biomolecules, potentially leading to enzyme inhibition or activation depending on the target.

Biological Activity

Research indicates that this compound possesses various biological activities:

Antiviral Properties:

Similar compounds have demonstrated antiviral activity, suggesting that this compound may also exhibit such properties. This is particularly relevant in the context of developing treatments for viral infections.

Cellular Effects:

The compound influences cellular processes such as:

- Gene expression modulation

- Alteration of cellular metabolism

These effects can impact cell proliferation and survival, which are critical factors in cancer biology.

Case Study 1: Antiviral Activity

A study exploring the antiviral potential of adamantane derivatives found that compounds structurally similar to this compound exhibited significant inhibition of viral replication in vitro. This suggests a promising avenue for further research into its use as an antiviral agent .

Case Study 2: Proteomics Applications

In proteomics research, this compound has been utilized as a reagent to study protein interactions. Its ability to selectively bind to certain enzymes allows researchers to elucidate complex biochemical pathways and interactions within cells .

Table 1: Comparison of Biological Activities of Adamantane Derivatives

属性

IUPAC Name |

2-(1-adamantylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWJINXXOSCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377854 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26878-89-7 | |

| Record name | N-Adamantan-1-yl-phthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。